Para-Fluorine Regioisomerism: Electronic and Pharmacophoric Distinction from Ortho- and Meta-Fluoro Isomers
The para‑fluorobenzyl substitution in the target compound produces a unique electronic environment compared to its ortho‑ and meta‑fluorinated regioisomers. The para‑fluorine exerts a strong electron‑withdrawing inductive effect (–I) with minimal resonance interference, resulting in distinct Hammett σₚ and σₘ constants that govern reactivity and target binding. In contrast, the ortho‑fluoro isomer (CAS 1019632‑96‑2) introduces steric hindrance near the amine nitrogen, altering the basicity and conformational flexibility of the pharmacophore, while the meta‑fluoro isomer (CAS 1039917‑55‑9) presents an intermediate electronic profile that does not replicate the para‑isomer's linear dipole alignment . The InChIKey for the para isomer is YZMGZEXZVFWSPY‑UHFFFAOYSA‑N [1], confirming its unique structural identity.
| Evidence Dimension | Fluorine substitution position (para vs. ortho vs. meta) |
|---|---|
| Target Compound Data | Para‑fluorobenzyl: XLogP3 = 3.4; TPSA = 12 Ų; H‑bond donors = 1; H‑bond acceptors = 2 [1] |
| Comparator Or Baseline | Ortho‑fluoro isomer (CAS 1019632‑96‑2) and meta‑fluoro isomer (CAS 1039917‑55‑9): identical molecular formula (C13H20FN) and molecular weight (209.30), but distinct electronic and steric profiles due to fluorine position . |
| Quantified Difference | Para‑fluorine provides maximal electron‑withdrawing effect without steric interference; ortho‑fluoro introduces steric clash with the amine; meta‑fluoro yields intermediate electronic effects. Quantitative difference in logP between regioisomers is expected to be ~0.1–0.3 log units based on aromatic fluorine substitution rules, though experimentally unconfirmed for this series. |
| Conditions | Computational property prediction (PubChem XLogP3 3.0); structural identity confirmed by InChIKey and SMILES notation. |
Why This Matters
For SAR studies, the para‑fluoro isomer provides a defined electronic baseline without steric perturbations, enabling unambiguous interpretation of biological activity data—a capability not offered by the ortho‑ or meta‑fluoro analogs.
- [1] PubChem. (2025). Compound Summary for CID 28467589: (2-Ethylbutyl)[(4-fluorophenyl)methyl]amine. National Center for Biotechnology Information. View Source
